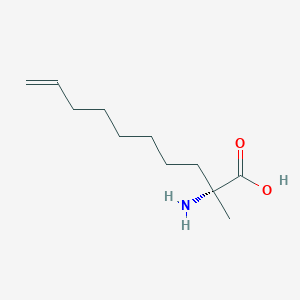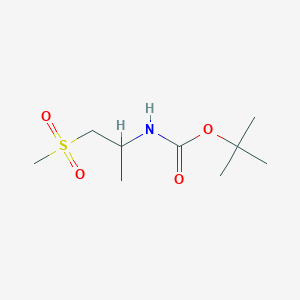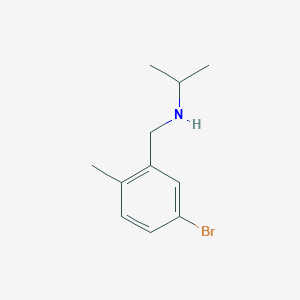
(R)-2-amino-2-methyldec-9-enoic acid
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. For amino acids, this would include an amino group (-NH2), a carboxylic acid group (-COOH), and a unique side chain .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The compound’s functional groups often play a key role in determining its reactivity .Physical And Chemical Properties Analysis
This includes properties like solubility, melting point, boiling point, and acidity/basicity (pKa). These properties can often be predicted based on the compound’s structure and are crucial for understanding how the compound behaves under different conditions .Scientific Research Applications
1. Potential in Imaging Brain Tumors
(R)-2-amino-2-methyldec-9-enoic acid has been investigated for its role in the synthesis of radioligands useful for PET imaging of brain tumors. Studies by Yu et al. (2010) demonstrated that enantiomers of this compound, when radiolabeled, can be used to image brain tumors with high tumor-to-normal brain ratios in rats, indicating its potential for diagnostic imaging in oncology.
2. Analogue of GABA
The compound has been synthesized as an analogue of the inhibitory neurotransmitter GABA (γ-aminobutyric acid). Duke et al. (2004) explored its synthesis and resolution, contributing to the understanding of its structural and functional relationship to GABA.
3. Asymmetric Synthesis Applications
It has applications in asymmetric synthesis, as demonstrated by Bentley et al. (2011). Their work involved using this compound in the synthesis of (R)-(-)-angustureine, showcasing its utility in the creation of complex organic molecules.
4. Study of Isosteres of Asparagine
The compound has been used in the study of isosteres of asparagine, important for understanding amino acid substitutions in proteins. Laue et al. (1999) synthesized derivatives of this compound, contributing to biochemical studies on amino acids.
5. Antibacterial Activity Research
Research into antibacterial properties has also been conducted. Banday et al. (2010) synthesized derivatives and evaluated their antibacterial activity, suggesting potential applications in developing new antibacterial agents.
6. In Biosynthesis Studies
The compound's role in biosynthesis has been investigated, particularly in the study of amino acid biosynthesis in plants. Fowden and Mazelis (1971) explored its biosynthesis in Aesculus californica, contributing to our understanding of plant biochemistry.
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-2-methyldec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-4-5-6-7-8-9-11(2,12)10(13)14/h3H,1,4-9,12H2,2H3,(H,13,14)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZFECWHKQLRGK-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCC=C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCCCCC=C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-amino-2-methyldec-9-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol](/img/structure/B1444230.png)

